Ethyldimethyl (2-(2-methylbenzhydryloxy)ethyl) ammonium chloride
Overview
Description
Ethyldimethyl (2-(2-methylbenzhydryloxy)ethyl) ammonium chloride is a chemical compound with the molecular formula C20H28NO.Cl and a molecular weight of 333.9 g/mol . It is known for its applications in various fields, including pharmaceuticals and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyldimethyl (2-(2-methylbenzhydryloxy)ethyl) ammonium chloride typically involves the reaction of N-ethyl-N,N-dimethyl-2-(2-methylbenzhydryloxy)ethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled .
Chemical Reactions Analysis
Types of Reactions
Ethyldimethyl (2-(2-methylbenzhydryloxy)ethyl) ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Simpler amines and alcohols.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Ethyldimethyl (2-(2-methylbenzhydryloxy)ethyl) ammonium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving cell membrane interactions and ion transport.
Medicine: Investigated for its potential use in drug formulations and as a muscle relaxant.
Mechanism of Action
The mechanism of action of Ethyldimethyl (2-(2-methylbenzhydryloxy)ethyl) ammonium chloride involves its interaction with cellular membranes and ion channels. It can modulate the activity of these channels, leading to changes in ion transport and cellular signaling pathways. The compound’s molecular targets include specific ion channels and receptors on the cell surface .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N,N-dimethyl-2-(2-methylbenzhydryloxy)ethylamine
- Orphenadrine Hydrochloride
- Benzethonium Chloride
Uniqueness
Ethyldimethyl (2-(2-methylbenzhydryloxy)ethyl) ammonium chloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly useful in applications where precise modulation of ion channels and receptors is required .
Properties
IUPAC Name |
ethyl-dimethyl-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28NO.ClH/c1-5-21(3,4)15-16-22-20(18-12-7-6-8-13-18)19-14-10-9-11-17(19)2;/h6-14,20H,5,15-16H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMHFXKGPIZXJN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90917017 | |
Record name | N-Ethyl-N,N-dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90917017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93940-17-1 | |
Record name | Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93940-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyldimethyl (2-(2-methylbenzhydryloxy)ethyl) ammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093940171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-N,N-dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90917017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyldimethyl[2-[(2-methylphenyl)phenylmethoxy]ethyl]ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLDIMETHYL (2-(2-METHYLBENZHYDRYLOXY)ETHYL) AMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5HLD4720P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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